molecular formula C16H17NO6S B2837817 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 1418113-48-0

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide

Cat. No. B2837817
CAS RN: 1418113-48-0
M. Wt: 351.37
InChI Key: DRHUPZOEVAPEGO-JFILPPLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H17NO6S and its molecular weight is 351.37. The purity is usually 95%.
BenchChem offers high-quality N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of sulfonamide derivatives involves complex reactions, aiming to explore their structural and electronic properties. For instance, Mahmood et al. (2016) conducted a comprehensive study synthesizing two sulfonamide derivatives and characterizing them using spectroscopic techniques such as NMR and FT-IR, alongside theoretical calculations. This study aimed to understand their molecular and electronic structures, providing valuable insights into their stability and chemical properties (Mahmood, Akram, & Lima, 2016).

Enzyme Inhibitory Activities

Sulfonamides have shown potential in inhibiting enzymes that are critical in disease pathogenesis. Abbasi et al. (2019) explored the synthesis of new sulfonamides with benzodioxane and acetamide moieties, assessing their inhibitory activities against α-glucosidase and acetylcholinesterase. These compounds exhibited significant inhibition, suggesting their potential therapeutic applications (Abbasi et al., 2019).

Applications in Pharmaceuticals

The pharmaceutical applications of sulfonamide derivatives are diverse, ranging from antimicrobial to antiproliferative activities. Abbasi et al. (2016) synthesized sulfonamides bearing the benzodioxane moiety and tested them for antibacterial activity. Many of these compounds showed potent therapeutic potential against various bacterial strains, highlighting their potential as new antibacterial agents (Abbasi et al., 2016).

properties

IUPAC Name

N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-9-2-4-10(5-3-9)24(20,21)17-8-16-7-6-11(23-16)12-13(16)15(19)22-14(12)18/h2-5,11-13,17H,6-8H2,1H3/t11-,12-,13+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHUPZOEVAPEGO-JFILPPLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC23CCC(O2)C4C3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23CC[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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